molecular formula C7H4F5NO B13764194 O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine

O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine

Cat. No.: B13764194
M. Wt: 213.10 g/mol
InChI Key: NGEIQVDPYAGGEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: O-(Pentafluorobenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of O-(pentafluorobenzyl)hydroxylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: O-(Pentafluorobenzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

    O-Benzylhydroxylamine: Similar in structure but lacks the fluorine atoms, making it less reactive.

    O-(4-Nitrobenzoyl)hydroxylamine: Contains a nitro group, which can influence its reactivity and applications.

    Methoxyamine hydrochloride: Another hydroxylamine derivative used for similar purposes but with different reactivity profiles.

Uniqueness: O-(Pentafluorobenzyl)hydroxylamine is unique due to the presence of the pentafluorobenzyl group, which enhances its reactivity and specificity towards carbonyl compounds. This makes it particularly valuable in analytical applications where high sensitivity and selectivity are required.

Properties

Molecular Formula

C7H4F5NO

Molecular Weight

213.10 g/mol

IUPAC Name

O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H4F5NO/c8-3-1-2(7(12)14-13)4(9)6(11)5(3)10/h1,7H,13H2

InChI Key

NGEIQVDPYAGGEW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(ON)F

Origin of Product

United States

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